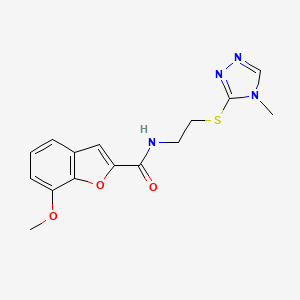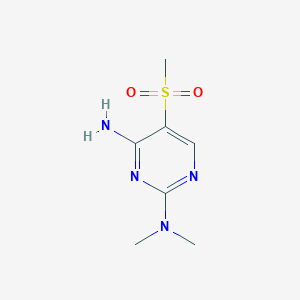![molecular formula C21H20N4O4S B2893096 2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide CAS No. 952999-03-0](/img/structure/B2893096.png)
2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the imidazo[1,2-b]pyridazine ring indicates a bicyclic structure, and the various substituents (methoxy groups, phenyl ring, and sulfonamide group) will add further complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of the methoxy groups and the sulfonamide group could make it reactive towards certain reagents. The imidazo[1,2-b]pyridazine ring might also participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy groups could increase its solubility in organic solvents, while the sulfonamide group could allow it to form hydrogen bonds .Aplicaciones Científicas De Investigación
1. Muscle Contractility Studies
The compound has been studied in the context of its influence on muscle contractility. Research conducted by Piazzesi, Morano, and Rüegg (1987) on benzimidazole derivatives, which are structurally similar to the compound , showed that these compounds sensitize myofibrils in skeletal muscle to calcium, thus affecting muscle contractility. This finding is significant for understanding muscle physiology and potential therapeutic applications in muscle-related disorders (Piazzesi, Morano, & Rüegg, 1987).
2. Photodynamic Therapy for Cancer
A 2020 study by Pişkin, Canpolat, and Öztürk explored the use of benzimidazole derivatives, akin to the compound , in photodynamic therapy for cancer treatment. These compounds were found to possess properties like high singlet oxygen quantum yield, making them potential photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
3. Antiviral Drug Discovery
In the realm of antiviral drug discovery, De Clercq (2009) reviewed the potential of compounds including imidazo[1,2-b]pyridine derivatives. These compounds, closely related to the chemical , were discussed for their potential in treating various viral infections, highlighting the broader applicability of this class of compounds in antiviral therapies (De Clercq, 2009).
4. Breast Cancer Chemotherapy
A study by Almeida et al. (2018) on selenylated imidazo[1,2-a]pyridines, structurally similar to the compound , demonstrated these compounds' potential as breast cancer chemotherapeutic agents. They showed high cytotoxicity against breast cancer cells and induced apoptosis, underlining their potential in cancer treatment strategies (Almeida et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-14-4-9-18(28-2)19(12-14)30(26,27)24-16-7-5-15(6-8-16)17-13-25-20(22-17)10-11-21(23-25)29-3/h4-13,24H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEWDMRTDFQCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2893022.png)
![3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893024.png)
![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2893025.png)



![1-(3-fluoro-4-methylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2893035.png)
